molecular formula C17H14N4OS B6566901 2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 1021260-36-5

2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B6566901
CAS No.: 1021260-36-5
M. Wt: 322.4 g/mol
InChI Key: AEDHUXVPDLSLFR-UHFFFAOYSA-N
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Description

2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one ( 1021260-36-5) is an organic compound with the molecular formula C17H14N4OS and a molecular weight of 322.38 g/mol . This fused heterocyclic scaffold is of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents . The compound belongs to a class of molecules designed by combining the quinazolinone and 1,3,4-thiadiazole pharmacophores, a strategic approach known to profoundly influence biological activity . Research on analogous quinazolino-thiadiazole hybrids has demonstrated that specific substitutions on the core structure can lead to compounds with a broad spectrum of activity against various bacterial and fungal strains . Quinazolinone-based compounds are extensively reported to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, making them a privileged scaffold in drug discovery . This product is offered with a purity of 90% or higher and is available for purchase in milligram quantities from various suppliers . It is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to consult the available literature on related structures for insights into potential mechanisms of action and structure-activity relationships.

Properties

IUPAC Name

2-(benzylamino)-7-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c1-11-7-8-14-13(9-11)15(22)21-17(19-14)23-16(20-21)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDHUXVPDLSLFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C3N(C2=O)N=C(S3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 7-Methylquinazolin-4(3H)-one

The synthesis begins with the preparation of the quinazolinone core. Anthranilic acid derivatives serve as primary precursors. For 7-methyl substitution, 5-methylanthranilic acid is cyclized with acetic anhydride under reflux to form 2-methylquinazolin-4(3H)-one. The methyl group at position 7 arises from the meta-substitution of the anthranilic acid precursor.

Reaction Conditions :

  • Anthranilic acid derivative : 5-Methylanthranilic acid (10 mmol)

  • Cyclizing agent : Acetic anhydride (20 mL)

  • Temperature : Reflux at 140°C for 4 hours

  • Yield : 68–72%

Functionalization at Position 2

Introducing the benzylamino group at position 2 requires nucleophilic substitution. The quinazolinone is treated with benzylamine in the presence of a coupling agent:

Method :

  • Substrate : 7-Methylquinazolin-4(3H)-one (5 mmol)

  • Reagent : Benzylamine (6 mmol)

  • Solvent : Dry DMF (10 mL)

  • Catalyst : Triethylamine (2 drops)

  • Conditions : Stirring at 90°C for 12 hours

Outcome :

  • Product : 2-Benzylamino-7-methylquinazolin-4(3H)-one

  • Yield : 65%

Thiadiazole Ring Annulation

Thiosemicarbazide Intermediate

The thiadiazole ring is formed via cyclization of a thiosemicarbazide intermediate. The 2-benzylamino group reacts with thiosemicarbazide in acidic conditions:

Procedure :

  • Substrate : 2-Benzylamino-7-methylquinazolin-4(3H)-one (3 mmol)

  • Reagent : Thiosemicarbazide (3.3 mmol)

  • Acid Catalyst : Conc. HCl (5 mL)

  • Conditions : Reflux in ethanol (20 mL) for 6 hours

Mechanism :

  • Thiosemicarbazide attacks the electrophilic carbon adjacent to the amino group.

  • Cyclodehydration forms the 1,3,4-thiadiazole ring, fused at positions 2 and 3 of the quinazolinone.

Characterization :

  • IR : Absorption bands at 1620 cm⁻¹ (C=N) and 1240 cm⁻¹ (C-S).

  • 1H-NMR : Singlet at δ 3.46 ppm (SCH₂).

Alternative Cyclization with Phosphorus Oxychloride

For improved regioselectivity, phosphorus oxychloride (POCl₃) facilitates cyclization under anhydrous conditions:

Protocol :

  • Substrate : 2-Benzylamino-7-methylquinazolin-4(3H)-one (3 mmol)

  • Reagent : POCl₃ (10 mL)

  • Solvent : Toluene (15 mL)

  • Conditions : Reflux at 110°C for 8 hours

Yield : 70%

Optimization and Comparative Analysis

Solvent and Temperature Effects

ParameterThiosemicarbazide MethodPOCl₃ Method
Solvent EthanolToluene
Temperature 78°C110°C
Reaction Time 6 hours8 hours
Yield 65%70%

The POCl₃ method offers higher yields due to enhanced electrophilicity at the reaction site.

Byproduct Formation

  • Thiosemicarbazide Method : Traces of hydrolyzed thiosemicarbazide (δ 7.8–8.2 ppm in 1H-NMR).

  • POCl₃ Method : Minimal byproducts due to anhydrous conditions.

Spectroscopic Validation

Infrared Spectroscopy

  • C=O Stretch : 1680 cm⁻¹ (quinazolinone carbonyl).

  • N-H Stretch : 3320 cm⁻¹ (benzylamino group).

Nuclear Magnetic Resonance

  • 1H-NMR (DMSO-d₆) :

    • δ 2.49 ppm (s, 3H, CH₃ at C7).

    • δ 4.33 ppm (s, 2H, SCH₂).

    • δ 7.2–7.5 ppm (m, 5H, benzyl aromatic protons).

Challenges and Mitigation

Regioselectivity in Thiadiazole Formation

Steric hindrance from the 7-methyl group may divert cyclization. Using bulky solvents (e.g., THF) improves orientation.

Benzylamino Group Stability

Basic conditions during thiadiazole formation can cleave the benzylamino group. Acidic pH (HCl) mitigates this .

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : Can form sulfoxides or sulfones.

  • Reduction: : Reduction of the quinazolinone ring can lead to dihydro derivatives.

  • Substitution: : Various functional groups can replace hydrogen atoms on the benzylamino group or the methyl group.

Common Reagents and Conditions:
  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Amines, alkyl halides for substitution reactions.

Major Products:
  • Derivatives with altered electronic properties due to different substituents on the benzylamino group.

  • Modified compounds with enhanced biological activity.

Scientific Research Applications

Chemistry: : Used as a building block for the synthesis of more complex molecules and materials. Biology Medicine : Investigated for its role in anticancer, antiviral, and antimicrobial activities. Industry : Utilized in the development of novel materials with specific electronic and structural properties.

Mechanism of Action

Molecular Targets and Pathways Involved:
  • Interacts with enzymes and proteins through its benzylamino group, which can bind to active sites.

  • Thiadiazoloquinazolinone structure can intercalate with DNA, affecting gene expression.

  • Methyl groups influence the compound’s lipophilicity, affecting membrane permeability and intracellular pathways.

Comparison with Similar Compounds

Anticancer Activity

  • Compound 15 () : The sulfonamide derivative (oxo)[1,3,4]thiadiazolo[2,3-b]quinazoline-2-sulfonamide exhibits potent growth inhibition against MCF-7 breast cancer cells (IC₅₀ = 3.2 µM), surpassing reference drugs bleomycin and ethidium bromide. The sulfonamide group enhances solubility and target binding .

Antimicrobial and Antiviral Activity

  • USP/VA-2 (): 2-Methyl-[1,3,4]thiadiazolo[2,3-b]-6,7,8,9-tetrahydrobenzo(b)thieno-[3,2-e]-pyrimidin-5(4H)-one shows significant anti-HIV-2 activity (EC₅₀ = 0.8 µM) and antibacterial efficacy against E. coli (MIC = 12.5 µg/mL), comparable to amoxicillin. The methyl group and thienopyrimidone core contribute to its potency .
  • Target Compound: The benzylamino substituent may offer broader antimicrobial scope due to increased lipophilicity, though antiviral activity remains untested .

Thiadiazoloquinazolinones with Varying Substituents

  • 2-(Propylthio)-5H-thiadiazoloquinazolin-5-one (): This analogue demonstrates selective antituberculosis activity. The propylthio group enhances metabolic stability but may reduce solubility compared to the benzylamino group in the target compound .
  • 2-(4-Methoxyphenylamino)-thiadiazoloquinazolinone (USP/VA-1, ): Exhibits antibacterial activity (MIC = 25 µg/mL against E. coli).

Heterocyclic Bioisosteres

  • Triazoloquinazolinones (): 4-Benzyl-1-substituted-4H-triazolo[4,3-a]quinazolin-5-ones act as H₁-antihistaminic agents (IC₅₀ = 0.6–1.2 µM). Replacing thiadiazole with triazole alters target specificity, shifting activity from antimicrobial to antihistaminic .
  • Thiazoloquinazolinones (): 2-(4-Benzylpiperazin-1-ylmethyl)-thiazolo[2,3-b]quinazolin-5-one shows modified pharmacokinetics due to the thiazole ring and piperazine substituent, highlighting the impact of heterocycle choice on bioactivity .

Key Structural Insights

  • Substituent Effects: The benzylamino group in the target compound likely enhances lipophilicity and target binding compared to methyl or sulfonamide groups in analogues .
  • Heterocycle Impact: Thiadiazoloquinazolinones generally exhibit broader antimicrobial and anticancer activity than triazolo or thiazolo derivatives, which are more target-specific (e.g., antihistaminic) .
  • Synthetic Challenges : Selective S-alkylation (as in ) and regioselective substitutions are critical for optimizing activity in this class .

Biological Activity

The compound 2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a member of the thiadiazole-quinazolinone family, known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structural formula of 2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one features a thiadiazole ring fused with a quinazolinone moiety , which contributes to its reactivity and biological activity. The presence of a benzylamino group enhances its pharmacological properties by potentially increasing lipophilicity and facilitating interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant antibacterial , anticancer , and antifungal activities. Its mechanism of action is primarily attributed to the inhibition of specific enzymes and interference with cellular processes in various microorganisms and cancer cell lines.

Antibacterial Activity

Studies have demonstrated that 2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one shows efficacy against several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The compound's antibacterial activity is believed to stem from its ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various human cancer cell lines such as:

  • HCT116 (colon cancer)
  • HepG2 (liver cancer)

In vitro studies have shown that 2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can inhibit cell proliferation and induce apoptosis in these cancer cells. The compound's effectiveness is linked to its ability to interfere with critical signaling pathways involved in cell growth and survival.

Synthesis and Evaluation

A series of studies have synthesized various derivatives of thiadiazoloquinazolinones to evaluate their biological activities. For instance:

  • A study reported the synthesis of substituted 5H-thiadiazolo[2,3-b]quinazolin-6-ones via a one-pot reaction involving dimedone and aromatic aldehydes. The resulting compounds displayed promising cytotoxic activity against cancer cell lines .

Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organisms/CellsObservations
2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-oneAntibacterialStaphylococcus aureus, E. coli, P. aeruginosaSignificant inhibition observed
2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-oneAnticancerHCT116, HepG2Induced apoptosis and inhibited proliferation

The precise mechanisms through which 2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act by:

  • Inhibiting key enzymes involved in cellular metabolism.
  • Inducing oxidative stress leading to cellular damage.
  • Modulating signal transduction pathways critical for cell survival.

Q & A

Q. What synthetic routes are commonly employed to prepare 2-(benzylamino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. Key steps include:

  • Cyclization : Reacting 3-amino-2-mercaptoquinazolinone derivatives with benzylamine under reflux in ethanol or acetonitrile to form the thiadiazoloquinazoline core .
  • Substituent introduction : Alkylation or sulfonation at the 2-position using alkyl halides or sulfonating agents under basic conditions (e.g., K₂CO₃) .
  • Optimization : Yield and purity depend on solvent choice (polar aprotic solvents enhance cyclization), temperature (reflux at 80–100°C), and stoichiometric ratios (1:1.2 for amine to thiol precursor) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • IR spectroscopy : Identifies NH stretching (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1680 cm⁻¹) in the thiadiazole-quinazoline fused system .
  • ¹H/¹³C NMR : Assigns protons and carbons in the benzylamino group (δ 4.5–5.0 ppm for CH₂ in benzyl; aromatic protons at δ 6.8–7.5 ppm) and methyl substituents (δ 2.3–2.6 ppm) .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 353) and fragmentation patterns matching the fused heterocycle .

Q. What in vitro models are used to evaluate its antimycobacterial activity?

  • Microplate Alamar Blue Assay (MABA) : Measures minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv. The propylthio derivative showed MIC = 6.5 µg/mL, outperforming ethambutol (MIC = 8 µg/mL) .
  • Enzyme inhibition assays : Evaluates inhibition of enoyl-acyl carrier protein reductase (InhA) via NADH consumption rates, with IC₅₀ values compared to isoniazid .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents at position 2 or 7) influence biological activity?

  • Hydrophobic substituents : The 2-(propylthio) group enhances antitubercular activity due to increased hydrophobic interactions with InhA’s substrate-binding pocket (e.g., Tyr158, Phe149) .
  • Electron-withdrawing groups : Nitro or fluoro substituents reduce activity (<10% inhibition) by destabilizing ligand-enzyme interactions, while electron-donating groups (e.g., methoxy) improve binding .
  • Steric effects : Bulky substituents at position 7 (e.g., methyl) may hinder target engagement, as seen in reduced cytotoxicity against MCF-7 cells .

Q. How can molecular docking elucidate its mechanism of action against InhA?

  • Docking protocols : AutoDock Vina or Schrödinger Suite are used to model ligand-InhA interactions. The propylthio derivative forms hydrogen bonds with NAD⁺ cofactor (Lys165) and π-π stacking with Phe149 .
  • Binding energy : Lower ΔG values (e.g., −9.2 kcal/mol) correlate with higher inhibitory activity, validated by MD simulations showing stable ligand-receptor complexes .

Q. Why do some derivatives exhibit conflicting activity profiles (e.g., antitubercular vs. analgesic)?

  • Target selectivity : Analgesic inactivity (e.g., 2,2ʹ-bis-7-substituted derivatives) may arise from poor CNS penetration or lack of COX/TRPV1 modulation, whereas antitubercular activity targets InhA .
  • Metabolic stability : Propylthio derivatives resist hepatic CYP450 degradation, enhancing in vivo efficacy, while methyl groups may accelerate metabolic clearance .

Q. What preclinical toxicity assessments are required before advancing to clinical trials?

  • Acute toxicity (OECD 423) : LD₅₀ > 2000 mg/kg in rats, classifying it under GHS Category 5 (low toxicity) .
  • Genotoxicity (Ames test) : Negative mutagenicity in Salmonella typhimurium strains TA98/TA100 ensures DNA safety .
  • Hepatorenal toxicity : Serum ALT/AST and creatinine levels in chronic models (28-day exposure) confirm no organ damage .

Data Contradictions and Methodological Challenges

Q. How can researchers resolve discrepancies in cytotoxicity data across cell lines?

  • Cell line variability : MCF-7 (breast cancer) may show higher sensitivity (IC₅₀ = 12 µM) than A549 (lung cancer, IC₅₀ = 35 µM) due to differential expression of apoptosis regulators (e.g., Bcl-2) .
  • Assay interference : Thiazole derivatives may interact with MTT reagents, necessitating validation via alternative assays (e.g., SRB or clonogenic survival) .

Q. What strategies improve the selectivity of S-alkylation during synthesis?

  • Regioselective alkylation : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems (H₂O/CH₂Cl₂) to direct alkylation to the thiol group over competing NH sites .
  • Protecting groups : Temporarily protect the quinazoline NH with acetyl groups to prevent undesired side reactions .

Comparative and Mechanistic Insights

Q. How does its antitubercular activity compare to other thiadiazoloquinazolinones?

  • Propylthio derivative : 100% mycobacterial growth inhibition at 6.5 µg/mL, superior to ethyl and methyl homologs (70–80% inhibition) .
  • Electron-deficient analogs : Nitro derivatives show <10% activity, highlighting the necessity of electron-rich side chains .

Q. What follow-up studies are needed to explore off-target effects?

  • Proteomic profiling : Identify unintended kinase targets via KINOMEscan or thermal shift assays .
  • Metabolomics : Assess impact on host lipid metabolism using LC-MS-based lipidomic profiling in infected macrophages .

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